3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid
Description
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Properties
IUPAC Name |
3-[1-(4-methylbenzoyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-2-5-14(6-3-12)16(20)17-10-8-13(9-11-17)4-7-15(18)19/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMRGGUAJQZGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid is . The structure features a piperidine ring substituted with a 4-methylbenzoyl group and a propanoic acid moiety, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various pathways involved in inflammation, pain, and possibly cancer progression. The compound may act as an inhibitor of certain enzymes or receptors, influencing cellular signaling pathways.
1. Anti-inflammatory Effects
Research indicates that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines like IL-1β in macrophages stimulated by lipopolysaccharides (LPS) and ATP .
2. Antimicrobial Properties
Compounds similar to 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid have demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that certain derivatives exhibit effective inhibition against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .
3. Antiviral Activity
Some studies highlight the antiviral potential of piperidine derivatives against viruses like herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The mechanisms often involve interference with viral replication processes .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of piperidine-based compounds:
- Case Study 1 : A study on a piperidine derivative showed significant reduction in inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
- Case Study 2 : A clinical trial involving a related compound demonstrated improved outcomes in patients with chronic pain conditions, highlighting the analgesic properties linked to the piperidine structure.
Scientific Research Applications
Chemical Properties and Structure
3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid has the molecular formula and is classified as a piperidine derivative. Its structure features a piperidine ring substituted with a 4-methylbenzoyl group, which is crucial for its biological activity. The compound's physical properties, such as melting point and solubility, are essential for understanding its behavior in biological systems and its potential for drug formulation .
Cholesterol-Lowering Effects
Research indicates that derivatives of this compound exhibit significant hypolipidemic activities. A study focused on new fibrates containing piperidine moieties demonstrated that modifications to the structure of these compounds led to enhanced cholesterol-lowering effects comparable to established medications like bezafibrate. The synthesized derivatives showed potent activities in reducing total cholesterol and low-density lipoprotein levels in animal models .
Antidiabetic Properties
Preliminary studies suggest that compounds related to 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid may also possess antidiabetic properties. The modification of piperidine derivatives has been linked to improved glucose tolerance and insulin sensitivity in diabetic animal models. This highlights the potential for developing new antidiabetic agents based on this scaffold .
Potential as Antimalarial Agents
In silico studies have explored the use of piperidine derivatives as inhibitors of specific enzymes involved in malaria pathogenesis. The structural characteristics of 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid make it a candidate for further investigation in antimalarial drug development, particularly targeting Plasmodium falciparum dihydrofolate reductase .
Synthesis and Mechanism of Action
The synthesis of 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid involves multi-step organic reactions, including the formation of the piperidine ring and subsequent acylation with 4-methylbenzoyl chloride. Understanding the mechanism by which these compounds exert their biological effects is critical for optimizing their therapeutic profiles.
Table: Summary of Biological Activities
Case Study 1: Cholesterol-Lowering Efficacy
In a controlled study involving mice, various derivatives based on the structure of 3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid were administered to assess their impact on lipid profiles. Results indicated that certain modifications led to a threefold increase in efficacy compared to traditional fibrates, demonstrating the compound's potential as a leading candidate for further development .
Case Study 2: Antidiabetic Activity
Another study evaluated the effects of this compound on glucose metabolism in diabetic rat models. The results showed a marked improvement in fasting blood glucose levels following treatment with specific derivatives, suggesting that these compounds may modulate insulin signaling pathways effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
